molecular formula C20H26 B11958628 1,2-Di(2,4,6-trimethylphenyl)ethane CAS No. 4674-23-1

1,2-Di(2,4,6-trimethylphenyl)ethane

Cat. No.: B11958628
CAS No.: 4674-23-1
M. Wt: 266.4 g/mol
InChI Key: TUIQGWQRVMJCAK-UHFFFAOYSA-N
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Description

1,2-Di(2,4,6-trimethylphenyl)ethane (C₂₀H₂₈) is a symmetric ethane derivative featuring two mesityl (2,4,6-trimethylphenyl) groups attached to adjacent carbon atoms. The compound is structurally characterized by its fully substituted aromatic rings, which confer steric bulk and electronic effects. With a molecular weight of 292.45 g/mol, it is primarily utilized as a precursor in organometallic chemistry and catalysis, particularly in the synthesis of N-heterocyclic carbene (NHC) ligands . For example, derivatives such as 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl) are synthesized via cyclization reactions involving this compound diamine intermediates . The steric hindrance provided by the mesityl groups enhances the stability of metal complexes in catalytic applications .

Properties

CAS No.

4674-23-1

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene

InChI

InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3

InChI Key

TUIQGWQRVMJCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)

  • Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups.
  • Applications : A brominated flame retardant (BFR) used in plastics and textiles.
  • Key Differences: BTBPE contains bromine atoms and ether linkages, whereas 1,2-Di(2,4,6-trimethylphenyl)ethane lacks halogens and has direct C–C bonds to aromatic rings. BTBPE exhibits high environmental persistence and bioaccumulation, with biomagnification factors (BMFs) comparable to legacy pollutants like PBDEs .

Decabromodiphenyl Ethane (DBDPE)

  • Structure : Ethane linked to two decabrominated diphenyl groups.
  • Applications : High-efficiency flame retardant in electronics and construction materials.
  • Key Differences: DBDPE has ten bromine atoms per diphenyl group, providing superior flame suppression compared to non-halogenated analogs. DBDPE’s high molecular weight (971.2 g/mol) and hydrophobicity result in significant adsorption to sludge (77% retention in wastewater treatment plants) . this compound’s methyl groups reduce its hydrophobicity, making it more soluble in organic solvents but less persistent in environmental matrices .

1,2-Bis(2,4,6-trinitrophenyl)ethane (HNS Precursor)

  • Structure : Ethane with two 2,4,6-trinitrophenyl groups.
  • Applications : Precursor to the explosive HNS (hexanitrostilbene).
  • Key Differences :
    • The nitro groups in HNS precursors confer explosive properties, unlike the inert methyl groups in this compound.
    • Synthesis of HNS involves oxidative coupling of trinitrotoluene (TNT), whereas this compound derivatives are synthesized via amine coupling or cyclization .

1,3-Bis(2,4,6-trimethylphenyl)imidazolinium Salts

  • Structure : Imidazolinium ring flanked by mesityl groups.
  • Applications : Catalysts in olefin metathesis and cross-coupling reactions.
  • Key Differences :
    • The imidazolinium core in these salts enables the generation of NHC ligands, which are absent in this compound.
    • Synthesis involves cyclization of this compound diamine with triethyl orthoformate, highlighting the ethane derivative’s role as a precursor .

Pyridine-Linked Ethane Derivatives

  • Structure : Ethane connected to pyridine rings (e.g., (E)-1,2-di(pyridin-4-yl)ethane).
  • Applications : Bidentate ligands in coordination chemistry.
  • Key Differences :
    • Pyridine groups provide stronger Lewis basicity compared to the electronically neutral mesityl groups in this compound.
    • These derivatives form stable complexes with transition metals like zinc, whereas mesityl-substituted ethane is primarily used for steric stabilization .

Biological Activity

1,2-Di(2,4,6-trimethylphenyl)ethane is a compound that has garnered attention for its potential biological activities. This article delves into the existing research surrounding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two 2,4,6-trimethylphenyl groups attached to an ethane backbone. Its molecular formula is C20H26C_{20}H_{26}, and it has a molecular weight of 262.43 g/mol. The compound's structure allows for various interactions with biological molecules, which may contribute to its activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Ligand Binding : The compound may act as a ligand for specific receptors or enzymes. The presence of multiple methyl groups enhances hydrophobic interactions, potentially increasing binding affinity.
  • Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could protect cells from oxidative stress.
  • Enzyme Modulation : Preliminary studies indicate that this compound may influence the activity of certain enzymes involved in metabolic pathways.

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on various cell lines:

  • Anticancer Activity : Research published in Molecules demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Effects : A study reported that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-(2,4,6-trimethylphenyl)ethane-1,2-diolDiol derivativeAntioxidant and enzyme inhibition
1-(trimethylphenyl)propanePropane derivativeAnticancer properties
N,N'-bis(2,4,6-trimethylphenyl)ethaneDiamine derivativePotential anti-inflammatory effects

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